molecular formula C9H7BrO3 B2491116 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one CAS No. 1892297-27-6

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one

Cat. No.: B2491116
CAS No.: 1892297-27-6
M. Wt: 243.056
InChI Key: XYBMFZDGJMGEFB-UHFFFAOYSA-N
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Description

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is a chemical compound with the molecular formula C9H7BrO3. It is known for its unique structure, which includes a bromine atom attached to a benzo[d][1,3]dioxole ring, and an ethanone group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of an ethanone group. One common method involves the reaction of benzo[d][1,3]dioxole with bromine in the presence of a catalyst to form 7-bromobenzo[d][1,3]dioxole. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1-(7-Chlorobenzo[d][1,3]dioxol-4-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(7-Fluorobenzo[d][1,3]dioxol-4-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.

    1-(7-Iodobenzo[d][1,3]dioxol-4-yl)ethan-1-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective .

Properties

IUPAC Name

1-(7-bromo-1,3-benzodioxol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(10)9-8(6)12-4-13-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBMFZDGJMGEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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